molecular formula C17H24N2O6P2 B4734125 [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid)

[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid)

Cat. No. B4734125
M. Wt: 414.3 g/mol
InChI Key: LSBKBUCTOTZUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid), also known as PIPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PIPPA is a bisphosphonate compound that contains two phosphonic acid groups and two imino groups. It has been studied for its ability to inhibit bone resorption and for its potential use in dental and orthopedic applications.

Mechanism of Action

[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) works by binding to hydroxyapatite, which is a major component of bone tissue. It inhibits the activity of osteoclasts, which are cells that break down bone tissue. [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) also promotes the activity of osteoblasts, which are cells that build bone tissue.
Biochemical and physiological effects:
[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has been shown to have a positive effect on bone density and bone strength. It has also been shown to reduce the risk of fractures in animal models. [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has several advantages for lab experiments. It is easy to synthesize and is stable under normal conditions. [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) is also highly soluble in water, making it easy to work with. However, [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has limitations in terms of its stability under acidic conditions and its potential for hydrolysis.

Future Directions

There are several future directions for the study of [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid). One area of research is the development of [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid)-based drugs for the treatment of osteoporosis and other bone-related diseases. Another area of research is the use of [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) in dental applications, such as in the treatment of periodontal disease. Additionally, there is potential for the use of [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) in the development of new biomaterials for orthopedic applications.

Scientific Research Applications

[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has been extensively studied for its potential applications in the medical and dental fields. It has been shown to inhibit bone resorption and to promote bone formation, making it a potential treatment for osteoporosis and other bone-related diseases. [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has also been studied for its potential use in dental applications, such as in the treatment of periodontal disease.

properties

IUPAC Name

[2-[5-(2-phosphonoanilino)pentylamino]phenyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6P2/c20-26(21,22)16-10-4-2-8-14(16)18-12-6-1-7-13-19-15-9-3-5-11-17(15)27(23,24)25/h2-5,8-11,18-19H,1,6-7,12-13H2,(H2,20,21,22)(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBKBUCTOTZUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCCCCNC2=CC=CC=C2P(=O)(O)O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[5-(2-Phosphonoanilino)pentylamino]phenyl]phosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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